molecular formula C15H13BrFNO4S2 B2427986 1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1797342-32-5

1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No. B2427986
CAS RN: 1797342-32-5
M. Wt: 434.29
InChI Key: XBJPLWOEWVHMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The azetidine ring in the molecule is a four-membered cyclic amine, which is likely to impart some strain to the molecule. The sulfonyl groups are strong electron-withdrawing groups, and the presence of these groups on the phenyl rings could influence the electronic properties of the molecule. The halogens (bromine and fluorine) are also electron-withdrawing and could further influence the electronic structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The azetidine ring could participate in ring-opening reactions. The sulfonyl groups could undergo substitution reactions, and the halogens could potentially be replaced through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the sulfonyl groups and halogens in this compound could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a compound that can be involved in various chemical syntheses due to its reactive functional groups. Similar compounds have been synthesized for use in diverse chemical reactions, such as the development of new fluorosulfonylation reagents, which possess multiple reactive sites including vinyl, bromide, and sulfonyl fluoride. These reagents are utilized in regioselective synthesis processes, such as the construction of functionalized isoxazoles possessing sulfonyl fluoride moieties through [3+2] cycloaddition reactions (Leng & Qin, 2018).

Anticancer Activity

Compounds structurally related to this compound have been explored for their potential anticancer activities. For instance, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells, highlighting the potential of such compounds in cancer treatment research (Miao, Yan, & Zhao, 2010).

Azetidine Synthesis

The synthesis of azetidines, a class of compounds that includes this compound, is of significant interest in medicinal chemistry and drug design. Easily accessible arylglycine derivatives have been cyclized to azetidines using (2-bromoethyl)sulfonium triflate, demonstrating the feasibility of synthesizing azetidines through a high-yielding and relatively broad-scoped reaction (Fritz et al., 2012).

Safety and Hazards

As with any chemical compound, handling “1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of azetidine derivatives is an active area of research in medicinal chemistry, and this compound could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO4S2/c16-14-3-1-2-4-15(14)24(21,22)18-9-13(10-18)23(19,20)12-7-5-11(17)6-8-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJPLWOEWVHMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.